molecular formula C16H15ClN2O5S B3569128 ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B3569128
M. Wt: 382.8 g/mol
InChI Key: GKAJWFUBAWAUKN-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate” is a complex organic molecule. It contains several functional groups including a carboxylate ester group, a nitro group, an amide group, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiophene ring and the benzene ring in the molecule could contribute to its stability through resonance. The nitro group is a strong electron-withdrawing group, which could affect the electron density and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro, amide, and ester groups could affect its solubility in different solvents. The compound is likely to have a relatively high molecular weight due to the presence of multiple rings and functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological context. If this compound has been designed as a drug molecule, its mechanism of action would depend on the specific biological target it is intended to interact with .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully understand its chemical properties, reactivity, and potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical biology depending on its properties .

properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-4-24-16(21)13-8(2)9(3)25-15(13)18-14(20)10-5-6-11(17)12(7-10)19(22)23/h5-7H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAJWFUBAWAUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

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